Baseline MS Resolution via Isotopic Shift
Ziprasidone N-Oxide-d8 exhibits a molecular ion mass shift of +8.04 Da relative to non-deuterated Ziprasidone N-Oxide (calculated from molecular weights of 436.98 g/mol versus 428.94 g/mol) . This mass difference, resulting from eight deuterium substitutions on the piperazine ring, exceeds the minimum +3 Da threshold recommended by regulatory guidance for stable isotope-labeled internal standards to avoid isotopic cross-talk between analyte and IS channels in selected reaction monitoring (SRM) [1]. The corresponding m/z shift in the precursor ion (typically [M+H]⁺) and the absence of signal overlap at the analyte's retention time allow for interference-free quantification of Ziprasidone N-Oxide in complex biological extracts.
| Evidence Dimension | Molecular weight and mass shift for LC-MS/MS internal standardization |
|---|---|
| Target Compound Data | 436.98 g/mol (C₂₁H₁₃D₈ClN₄O₂S); 8 deuterium atoms |
| Comparator Or Baseline | Ziprasidone N-Oxide: 428.94 g/mol (C₂₁H₂₁ClN₄O₂S); 0 deuterium atoms |
| Quantified Difference | Δm = +8.04 Da; deuterium incorporation at 8 positions (2,2,3,3,5,5,6,6 on piperazine ring) |
| Conditions | Calculated from molecular formulas; vendor-reported data (Santa Cruz Biotechnology, Alfa Chemistry) |
Why This Matters
A mass shift of ≥3 Da is a regulatory expectation for SIL-IS in LC-MS/MS bioanalysis to prevent isotopic interference; Ziprasidone N-Oxide-d8's 8 Da shift provides a safety margin that ensures regulatory compliance and assay robustness.
- [1] U.S. Food and Drug Administration. Bioanalytical Method Validation: Guidance for Industry. May 2018. Section on internal standards recommends a minimum mass difference of ≥3 Da for SIL-IS. View Source
